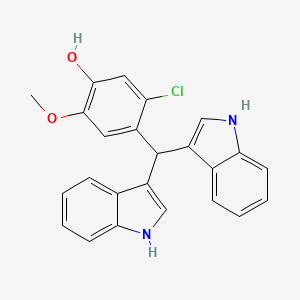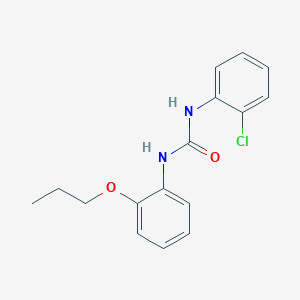![molecular formula C24H31ClN2O8 B4074487 1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to study its biochemical and physiological effects. TFMPP is a psychoactive compound that has been found to have both stimulant and hallucinogenic properties.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to have both stimulant and hallucinogenic properties, and has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. This compound has also been used to study the effects of serotonin on the brain, as it acts as a partial agonist at the 5-HT2A receptor.
Wirkmechanismus
1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as an antagonist at the 5-HT2B receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to increase the release of serotonin in the brain, which leads to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to have both stimulant and hallucinogenic effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. This compound has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. At higher doses, this compound can cause hallucinations and altered perceptions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is that it is a well-studied compound with known effects on the central nervous system. This makes it a useful tool for studying the mechanisms of action of serotonin and other neurotransmitters. However, one limitation of using this compound is that it is a psychoactive compound with potential health risks, and must be handled with care in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. This compound has been found to have antidepressant-like effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on the immune system, as this compound has been found to modulate the immune response in animal studies. Further research is needed to determine the potential clinical applications of this effect. Finally, more research is needed to determine the long-term effects of this compound on the central nervous system, as its use as a recreational drug may have potential health risks.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4.C2H2O4/c1-26-20-9-4-17(21(27-2)22(20)28-3)16-25-12-10-24(11-13-25)14-15-29-19-7-5-18(23)6-8-19;3-1(4)2(5)6/h4-9H,10-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIIYECSEFBMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=C(C=C3)Cl)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4074421.png)

![1-[4-(4-iodophenoxy)butyl]azepane oxalate](/img/structure/B4074433.png)
![N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4074438.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)
![1-[2-(2-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B4074465.png)
methanone](/img/structure/B4074469.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
